KRAS G12C inhibitor 29, also known as MRTX849, is a targeted therapeutic compound designed to inhibit the KRAS G12C mutation, which is prevalent in various cancers, particularly lung cancer. The KRAS gene encodes a protein that plays a critical role in cell signaling pathways that control cell growth and division. Mutations in this gene, especially the G12C variant, lead to continuous activation of these pathways, contributing to oncogenesis. The development of inhibitors like MRTX849 represents a significant advancement in targeted cancer therapy, aiming to selectively disrupt the oncogenic signaling associated with KRAS G12C mutations.
MRTX849 was developed by Mirati Therapeutics and is classified as a covalent inhibitor. It selectively binds to the cysteine residue at position 12 of the KRAS protein when it is in its GDP-bound inactive form. This binding leads to the permanent inactivation of the mutant protein, thereby inhibiting downstream signaling pathways that promote tumor growth .
The synthesis of MRTX849 involves several key steps:
MRTX849 has a complex molecular structure characterized by its ability to fit into the switch II pocket of KRAS G12C. Key structural features include:
The molecular formula for MRTX849 is C_19H_22N_6O_3S, with a molecular weight of approximately 398.48 g/mol.
MRTX849 primarily undergoes a covalent modification reaction with KRAS G12C:
The mechanism of action for MRTX849 involves several steps:
Relevant data regarding its pharmacokinetics indicates favorable absorption characteristics with a half-life suitable for therapeutic dosing regimens .
MRTX849 has been primarily investigated in clinical trials targeting cancers with KRAS G12C mutations, including non-small cell lung cancer and colorectal cancer. Its applications include:
For decades, KRAS stood as the archetypal "undruggable" target in oncology due to its smooth protein surface lacking deep hydrophobic pockets, high picomolar affinity for GTP/GDP nucleotides, and rapid GTP hydrolysis kinetics that limited small-molecule binding opportunities [4] [10]. The discovery of the G12C mutation (glycine-to-cysteine substitution at codon 12) in 1984 represented a pivotal shift, introducing a unique nucleophilic cysteine residue exploitable for covalent targeting [4]. However, the first functional covalent inhibitors did not emerge until 2013, when the Shokat lab pioneered allele-specific targeting by exploiting the switch-II pocket (S-IIP) adjacent to the mutated cysteine in the GDP-bound state [4] [9]. This breakthrough established the covalent inhibition paradigm: small molecules could reversibly bind the S-IIP with high affinity, positioning an electrophile (typically an acrylamide) to form an irreversible covalent bond with Cys12, locking KRASG12C in its inactive GDP-bound conformation [1] [3].
The subsequent clinical success of sotorasib (AMG510) and adagrasib (MRTX849) validated this approach, leading to FDA approvals for KRASG12C-mutated NSCLC [1] [10]. Despite promising initial response rates (~37-43% in NSCLC), limitations emerged, including intrinsic resistance in colorectal cancer (CRC) and acquired resistance across tumor types [1] [9]. This spurred the development of next-generation inhibitors like KRAS G12C inhibitor 29 (patented in WO2021252339A1), designed to improve potency, brain penetration, or overcome common resistance mutations [2] [5].
Table 1: Evolution of Covalent KRASG12C Inhibitors
| Generation | Representative Compounds | Key Innovations | Primary Limitations | |
|---|---|---|---|---|
| First | Sotorasib (AMG510), Adagrasib (MRTX849) | Proof-of-concept covalent targeting; Clinical validation | Modest efficacy in CRC; Acquired resistance (Y96D/C, R68S, H95D/Q/R); Limited CNS penetration | |
| Second | KRAS G12C inhibitor 29, Divarasib (GDC-6036), JDQ443 | Enhanced S-IIP binding affinity; Brain-penetrant designs (e.g., MRTX-EX185); Non-covalent/reversible binders | Emerging bypass signaling (RTK, SHP2); Co-mutations impacting efficacy | |
| Emerging | RMC-6291 (ON/OFF inhibitor), FMC-376 (Dual ON/OFF) | Targeting GTP-bound (active) KRAS; Cyclophilin A-mediated inhibition | Preclinical stage; Complex resistance mechanisms | [1] [3] [9] |
The druggability of the S-IIP hinges on its dynamic conformational plasticity. Structural studies revealed that KRASG12C exists in equilibrium between active (GTP-bound, "State 1") and inactive (GDP-bound, "State 2") conformations. The S-IIP, a cryptic pocket located between switch-II loop and α3-helix, becomes accessible only in State 2 upon inward collapse of the switch-II loop [3] [6]. KRAS G12C inhibitor 29 and similar compounds exploit this transient pocket through three key interactions:
NMR spectroscopy and crystallography demonstrated that KRAS G12C inhibitor 29 exhibits distinct binding kinetics compared to earlier inhibitors like sotorasib. While sotorasib relies heavily on covalent bonding for potency, inhibitor 29 displays stronger reversible binding affinity (Ki ~3.7 µM for MRTX849 analogue), enhancing target engagement prior to covalent bond formation [3]. Furthermore, studies on monobodies revealed that the S-IIP in KRASG12D adopts an exceptionally wide-open conformation when bound to high-affinity ligands, suggesting similar plasticity could be leveraged in G12C inhibitors like inhibitor 29 to optimize steric fit [6].
Table 2: Key Structural Interactions of KRASG12C Inhibitors in the S-II Pocket
| Structural Element | Role in Inhibition | Residues Engaged | Impact on Compound 29 | |
|---|---|---|---|---|
| P-Loop (res 10-17) | Anchors covalent warhead | G12C, V14, K16 | Acrylamide linkage to Cys12 | |
| Switch-II (res 60-76) | Forms S-IIP upper boundary | Q61, Y64, R68, H95 | Stabilized by quinazolinone H-bonds | |
| α3-Helix (res 93-105) | Forms S-IIP lower boundary | H95, Y96, E99, I103 | Hydrophobic contacts with fluorinated aryl group | |
| His95 | Isoform-specific selectivity marker | H95 (KRAS) vs Q95 (HRAS) | Enhances KRAS selectivity over HRAS/NRAS | [3] [6] [10] |
The patent landscape for KRASG12C inhibitors is fiercely competitive, dominated by pharmaceutical companies and biotechs. KRAS G12C inhibitor 29 (CAS: 847337-63-7) is disclosed in patent WO2021252339A1 ("Compound 3") as a quinazolinone-based covalent inhibitor with the chemical structure C₂₃H₂₁ClFN₅O₂ [2] [5]. Key claims encompass:
Competitive patents include Mirati's MRTX849 derivatives (US12281113B2), covering tricyclic inhibitors with enhanced brain penetration, and Amgen's sotorasib follow-ons focusing on deuterated analogs to improve pharmacokinetics [5] [8]. Notably, WO2021041671A1 (Mirati) claims bispecific inhibitors targeting KRASG12D, reflecting a broader strategy to expand beyond G12C [8]. Inhibitor 29 distinguishes itself through its optimized pharmacokinetic (PK) profile, evidenced by its lower molecular weight (453.9 g/mol) and balanced lipophilicity (cLogP ~3.2), potentially enhancing tissue distribution compared to bulkier first-gen inhibitors [2] [5].
Table 3: Patent Milestones for KRASG12C Inhibitors
| Patent Number | Assignee | Key Compounds | Innovative Claims | Status/Impact | |
|---|---|---|---|---|---|
| WO2021252339A1 | Undisclosed | KRAS G12C inhibitor 29 | Crystalline forms; Synthetic methods | Preclinical development | |
| US12281113B2 | Mirati Therapeutics | MRTX849 polymorphs | Form I with enhanced solubility/stability | Approved (Adagrasib) | |
| WO2021041671A1 | Mirati Therapeutics | KRASG12D inhibitors | Bispecific inhibitors for G12D mutant | Phase I trials | |
| EP4020014A1 | Amgen Inc. | Sotorasib analogs | Deuterated derivatives for improved PK | Approved (Lumakras™) | [5] [8] |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5